

Application Notes: The Utility of 5-Bromo-2-methylthiazole in Medicinal Chemistry

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Compound of Interest

Compound Name: **5-Bromo-2-methylthiazole**

Cat. No.: **B079511**

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Introduction

5-Bromo-2-methylthiazole is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.^{[1][2][3]} The specific structure of **5-Bromo-2-methylthiazole** offers two strategic points for molecular elaboration: the 2-methyl group and the 5-bromo substituent. The bromine atom at the 5-position is particularly valuable as it serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.^[4] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.

Key Advantages in Drug Discovery:

- **Synthetic Tractability:** The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.^{[4][5]} This enables the efficient formation of C-C, C-N, and C-O bonds, facilitating the rapid synthesis of large compound libraries.
- **Pharmacophore Component:** The 2-methylthiazole core is a recognized pharmacophore that can engage in crucial binding interactions with biological targets.^[1] Its derivatives have shown potent inhibitory activity against various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.^[4]

- Modulation of Physicochemical Properties: Functionalization at the 5-position allows for the fine-tuning of critical drug-like properties, including lipophilicity, solubility, metabolic stability, and cell permeability, which are essential for developing effective therapeutic agents.[2]

Biological Activities of Derivatives

Derivatives synthesized from **5-Bromo-2-methylthiazole** and related bromo-thiazole scaffolds have demonstrated a wide array of biological activities. The ability to append various aryl, heteroaryl, and alkyl groups at the 5-position has led to the discovery of potent agents across multiple therapeutic areas.

- Anticancer Activity: Many thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.[6][7] The mechanism often involves the inhibition of key signaling pathways, such as those mediated by protein kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8]
- Antimicrobial Activity: The thiazole nucleus is a cornerstone of many antimicrobial agents.[9] Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10] The lipophilic nature of substituents added at the 5-position can enhance transport across microbial cell membranes.[2]
- Anti-inflammatory Activity: Certain thiazole-based compounds have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][11]

Quantitative Data Summary: Biological Activities of Thiazole Derivatives

The following table summarizes the biological activity of representative compounds derived from thiazole scaffolds, illustrating the therapeutic potential that can be explored using **5-Bromo-2-methylthiazole** as a starting material.

Compound Class/Derivative	Target/Organism	Assay	Activity (IC50 / MIC)	Reference
1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d)	MCF-7 (Breast Cancer)	Antiproliferative	IC50: 2.93 μ M	[8]
1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d)	VEGFR-2	Kinase Inhibition	IC50: 0.503 μ M	[8]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)	Pseudomonas aeruginosa	Antibacterial	MIC: 0.21 μ M	[10]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)	Escherichia coli	Antibacterial	MIC: 0.21 μ M	[10]
5-Methylthiazole-Thiazolidinone Conjugate	COX-1	Enzyme Inhibition	Superior to Naproxen	[3]
5-bromo-2-arylbenzimidazole (22)	Urease	Enzyme Inhibition	IC50: 8.15 μ M	[12]
Phenothiazine-Based Thiazole (3d)	HT29 (Colon Cancer)	Cytotoxicity	Good Activity	[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromo-2-methylthiazole** with an arylboronic acid.[\[14\]](#)

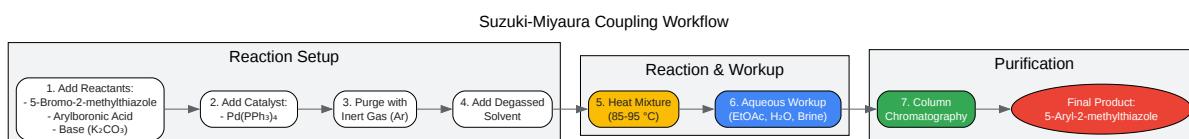
Materials:

- **5-Bromo-2-methylthiazole** (1.0 equiv.)
- Arylboronic acid (1.2 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 equiv.)
- Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
- Schlenk flask
- Inert gas (Argon or Nitrogen)
- Ethyl acetate, water, brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a flame-dried Schlenk flask, add **5-Bromo-2-methylthiazole** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst (0.05 mmol) to the flask.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[\[15\]](#)

- Stir the reaction mixture at 85-95 °C.[15]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 2-24 hours), cool the mixture to room temperature.[14]
- Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[14]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylthiazole.[14]



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A generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.[4]

Materials:

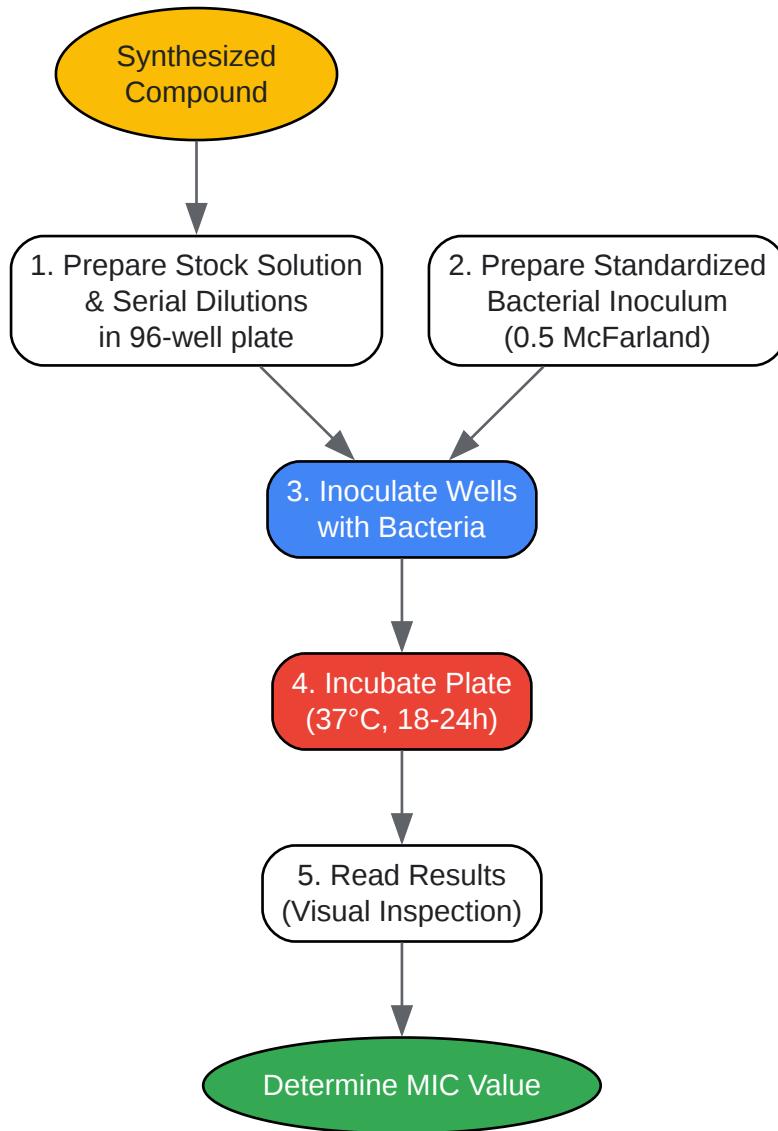
- Synthesized 5-aryl-2-methylthiazole derivative

- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- 96-well microtiter plates
- Positive control antibiotic (e.g., Ciprofloxacin)
- Dimethyl sulfoxide (DMSO)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator (37°C)

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate growth medium to achieve a range of concentrations.
- Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well (containing the serially diluted compound) with the bacterial suspension.
[4]
- Include a positive control (wells with a standard antibiotic), a negative/growth control (wells with bacteria and medium but no compound), and a sterility control (wells with medium only).
[4]
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Biological Screening Workflow (MIC Assay)



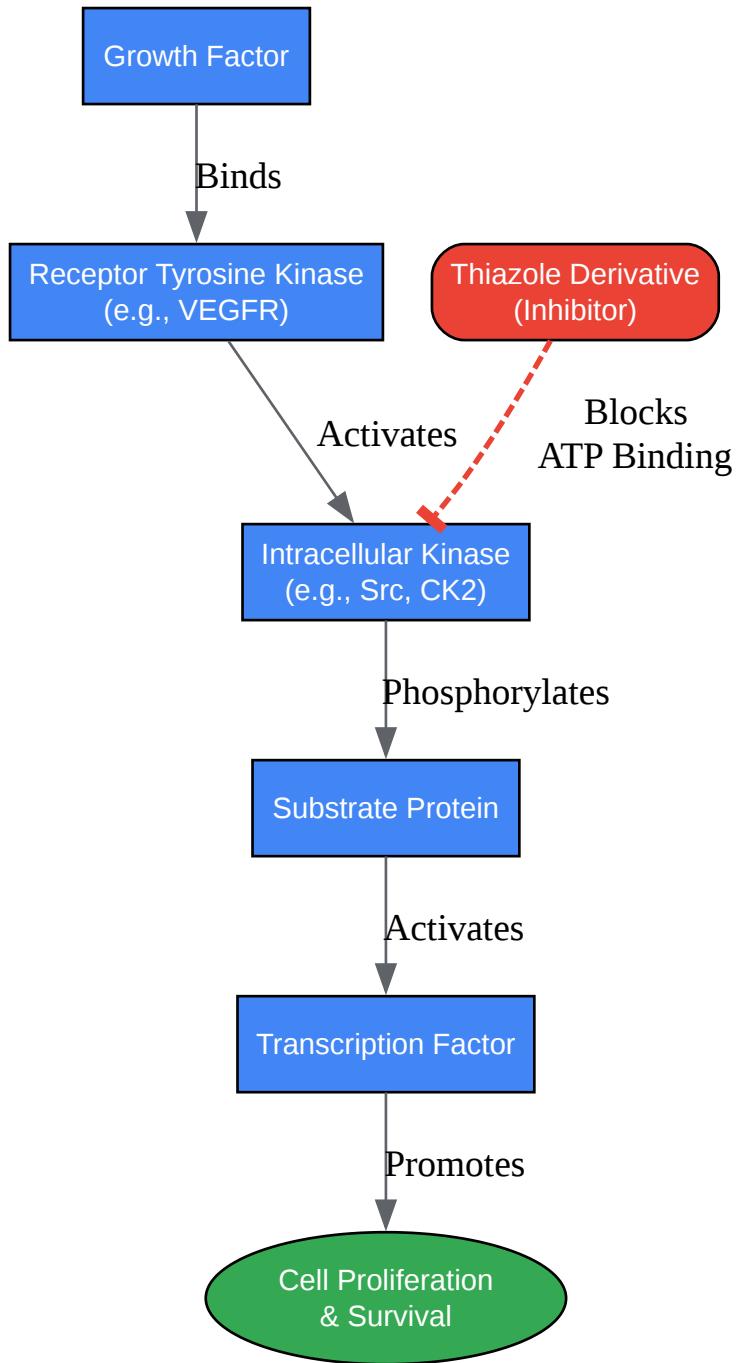
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Workflow for determining Minimum Inhibitory Concentration (MIC).

Representative Signaling Pathway

Derivatives of the 2-aminothiazole scaffold, structurally related to 2-methylthiazole, are known to function as potent kinase inhibitors.^[4] Kinases are crucial enzymes in cell signaling pathways that are often hyperactivated in cancer. The diagram below illustrates a simplified, representative pathway where a thiazole-based inhibitor blocks a kinase, thereby preventing downstream signaling that leads to cell proliferation.

Representative Kinase Inhibition Pathway

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